molecular formula C6H11NO2 B085628 1,4-二氧杂-7-氮杂螺[4.4]壬烷 CAS No. 176-33-0

1,4-二氧杂-7-氮杂螺[4.4]壬烷

货号 B085628
CAS 编号: 176-33-0
分子量: 129.16 g/mol
InChI 键: JTOUWLZSXWMCSH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related spiro compounds involves several innovative methods, including aminomethylation reactions to create diazaspiro[bicyclo[3.3.1]nonane derivatives (A. Khrustaleva et al., 2018) and Mn(III)-based oxidative procedures for constructing 2-oxa-7-azaspiro[4.4]nonane-8,9-diones (Thanh‐Truc Huynh et al., 2017). These synthetic pathways highlight the versatility and complexity of spiro compound synthesis.

Molecular Structure Analysis

The structural determination and analysis are crucial for understanding the reactivity and properties of 1,4-Dioxa-7-azaspiro[4.4]nonane. Techniques such as mass spectrometry and NMR spectroscopy are typically employed to elucidate the molecular structure of such compounds, ensuring accurate representation of their spirocyclic nature.

Chemical Reactions and Properties

Spiro compounds like 1,4-Dioxa-7-azaspiro[4.4]nonane participate in various chemical reactions, including nitroso-ene cyclizations (Sha-Hua Huang et al., 2015) and double intramolecular hetero-Michael additions (Josep Aiguadé et al., 2001). These reactions demonstrate the compound's ability to form complex structures and engage in multifaceted synthetic pathways.

科学研究应用

  1. 相关化合物的合成:已开发出一种合成N-丁氧羰基丙氨酰-1,4-二氧杂-7-氮杂螺[4,4]壬烷-8(S)-羧酸乙酯的方法,这是与1,4-二氧杂-7-氮杂螺[4.4]壬烷 (Slavinskaya et al., 1996) 相关的化合物。

  2. 抗惊厥活性:对N-(苄氧基)-2-氮杂螺[4.4]壬烷-1,3-二酮类似物的抗惊厥活性研究显示出显著的抗电击惊厥活性 (Farrar et al., 1993)

  3. 螺环胺类化合物的生物活性:1-氧杂-7-氮杂螺[5.5]十一烷和1-氧杂-6-氮杂螺[4.5]癸烷环系统,类似于1,4-二氧杂-7-氮杂螺[4.4]壬烷,在天然或合成产物中发现具有显著生物活性。这突显了它们的潜在应用和对化学合成提出的挑战 (Sinibaldi & Canet, 2008)

  4. 头叶碱的合成:使用1-氮杂螺[4.4]壬烷,一个关键的结构基元,开发了一种新颖的合成方法,用于(±)-头叶碱的模块化合成 (Huang et al., 2015)

  5. 多巴胺激动剂的潜力:合成和评价一些7-甲基-1,4-二氧杂-7-氮杂螺[4.5]癸烷作为潜在多巴胺激动剂的研究已进行,尽管没有显示出中枢神经系统活性 (Brubaker & Colley, 1986)

  6. 使用锰(III)氧化的合成:使用Mn(III)基反应合成了2-氧杂-7-氮杂螺[4.4]壬烷-8,9-二酮,突显了在化学合成中的新应用 (Huynh, Nguyen, & Nishino, 2017)

  7. 肝炎病毒抑制剂:1,4-二氧杂-7-氮杂螺[4.4]壬烷基元被用于肝炎病毒抑制剂(GSK2236805)中,对各基因型显示出高效抑制作用 (Kazmierski et al., 2014)

  8. 抗菌活性:合成含有1,4-二氧杂-8-氮杂螺[4.5]癸烷结构的化合物,并显示出优异的体外抗菌活性 (Natarajan, Balachandravinayagam, Ganesan, & Selvaraju, 2021)

安全和危害

1,4-Dioxa-7-azaspiro[4.4]nonane is classified as a combustible solid . The flash point is not applicable . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) of the compound .

属性

IUPAC Name

1,4-dioxa-7-azaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-7-5-6(1)8-3-4-9-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOUWLZSXWMCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569419
Record name 1,4-Dioxa-7-azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxa-7-azaspiro[4.4]nonane

CAS RN

176-33-0
Record name 1,4-Dioxa-7-azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxa-7-azaspiro[4.4]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1d (34.8 g, no more than 124 mmol) and 10% Pd—C (14 g) in EtOH (90 mL) was hydrogenolyzed (60 psi) in a Parr shaker apparatus at room temperature for 1.5 h. The catalyst was filtered off, the solvent was evaporated in vacuo and the residue was pumped under high vacuum for 20 min to yield 1e (15.9 g, quant. yield). Rf 0.14 (EtOAc-iPrNH2, 95:5, v/v); 1H NMR (200 MHz, CDCl3) δ 4.00 (s, 4H), 3.10 (t, J 7 Hz, 2H), 2.90 (s, 2H), 2.00 (t, J 7 Hz, 2H); 13C NMR (50 MHz, APT, CDCl3) δ 64.5 (+), 55.0 (+), 45.5 (+), 37.0 (+); IR (film) 3292 cm−1.
Name
Quantity
34.8 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
catalyst
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

To a solution of benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate (1.1 g) in methanol (30 mL) was added palladium(II) hydroxide (100 mg) at room temperature. The mixture was stirred for 2.5 hr under a hydrogen atmosphere (0.4 MPa). Insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure to give the title compound (540 mg) as a dark orange liquid.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dioxa-7-azaspiro[4.4]nonane
Reactant of Route 2
Reactant of Route 2
1,4-Dioxa-7-azaspiro[4.4]nonane
Reactant of Route 3
1,4-Dioxa-7-azaspiro[4.4]nonane
Reactant of Route 4
1,4-Dioxa-7-azaspiro[4.4]nonane
Reactant of Route 5
1,4-Dioxa-7-azaspiro[4.4]nonane
Reactant of Route 6
1,4-Dioxa-7-azaspiro[4.4]nonane

Citations

For This Compound
5
Citations
WM Kazmierski, A Maynard, M Duan… - Journal of Medicinal …, 2014 - ACS Publications
Rapid clinical progress of hepatitis C virus (HCV) replication inhibitors, including these selecting for resistance in the NS5A region (NS5A inhibitors), promises to revolutionize HCV …
Number of citations: 47 pubs.acs.org
CM Marson - Advances in Heterocyclic Chemistry, 2017 - Elsevier
In recent years, the advantages of incorporating saturated heterocyclic rings in therapeutic agents have become increasingly apparent, as compared to using only aromatic and …
Number of citations: 30 www.sciencedirect.com
B Plouvier, GN Beatch, GL Jung, A Zolotoy… - Journal of medicinal …, 2007 - ACS Publications
A series of 2-aminoalkylethers prepared as potential antiarrhythmic agents is described. The present compounds are mixed sodium and potassium ion channel blockers and exhibit …
Number of citations: 20 pubs.acs.org
G Li, E De Clercq - Antiviral research, 2017 - Elsevier
One of the most exciting developments in antiviral research has been the discovery of the direct-acting antivirals (DAAs) that effectively cure chronic hepatitis C virus (HCV) infections. …
Number of citations: 180 www.sciencedirect.com
VA Slavinskaya, GI Chipens, DZE SILE… - …, 1996 - Wiley Online Library
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。